2-Chloro-5-(chloromethyl)thiophene finds use as a building block in organic synthesis. The presence of both a chlorine atom and a chloromethyl group makes it a versatile intermediate for the preparation of more complex molecules. A study published in the European Journal of Medicinal Chemistry describes its application in the synthesis of novel biphenyl-based imidazole derivatives with potential anticonvulsant activity [].
2-Chloro-5-(chloromethyl)thiophene is a chlorinated derivative of thiophene, characterized by the presence of two chlorine atoms and a chloromethyl group attached to the thiophene ring. Its molecular formula is C₅H₄Cl₂S, and it has a molecular weight of 167.06 g/mol. The compound is typically encountered as a colorless oily liquid and is known for its strong irritant properties, particularly to mucous membranes and skin . It has been noted to be a labile compound, prone to decomposition and polymerization under certain conditions, which can lead to hazardous situations .
2-Chloro-5-(chloromethyl)thiophene exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics in biological systems . Additionally, the compound's structure suggests potential interactions with various biomolecules, making it relevant in biochemical research.
The synthesis of 2-Chloro-5-(chloromethyl)thiophene can be achieved through several methods:
The applications of 2-Chloro-5-(chloromethyl)thiophene are diverse:
Interaction studies have highlighted the compound's ability to engage with various biomolecules, influencing enzymatic activities and potentially altering metabolic pathways. For instance, its role as a cytochrome P450 enzyme inhibitor could have implications for drug interactions and toxicity profiles in pharmacological contexts .
Several compounds share structural similarities with 2-Chloro-5-(chloromethyl)thiophene. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | 0.76 | Contains a carbonyl group instead of chloromethyl |
(5-Chlorothiophen-2-yl)methanamine hydrochloride | 548772-41-4 | 0.74 | Amino group present; different reactivity |
2-Chloro-5-thiophenecarboxaldehyde | 7283-96-7 | 0.72 | Contains an aldehyde group |
4,5-Dichlorothiophene-2-carbaldehyde | 67482-49-9 | 0.64 | Additional chlorine substitution |
5-Chlorothiophenecarboxylic acid | 5271-67-0 | 0.61 | Carboxylic acid functionality |
The unique combination of two chlorine substituents along with the chloromethyl group distinguishes 2-Chloro-5-(chloromethyl)thiophene from these similar compounds, impacting its chemical behavior and potential applications significantly.
Irritant